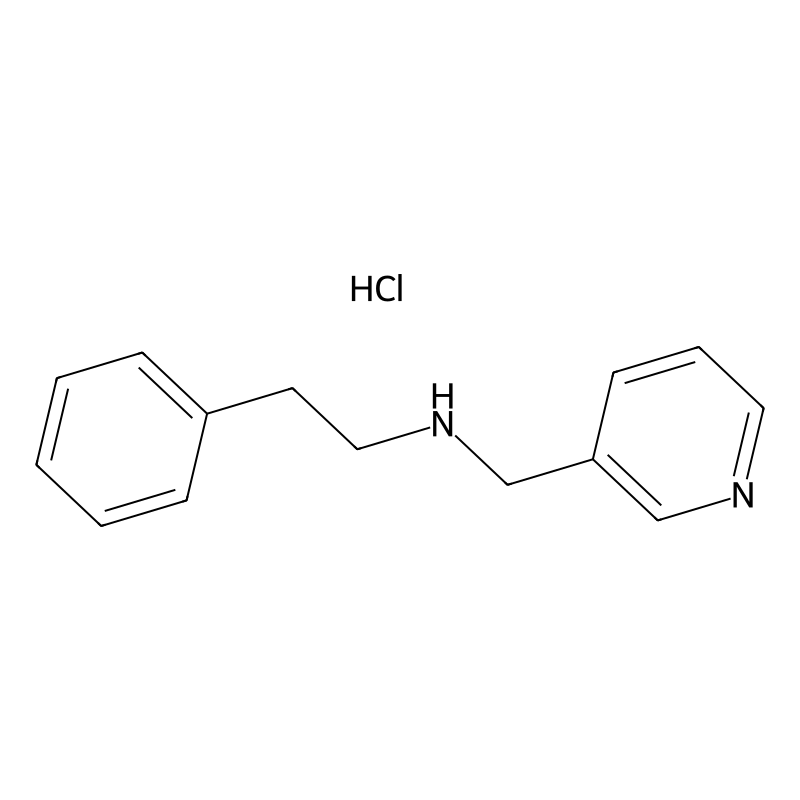

Pyridine, 3-((phenethylamino)methyl)-, hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Preparation of Pyridine Derivatives

Scientific Field: Organic Chemistry

Methods of Application: The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives.

Results or Outcomes: The high surface area, simple preparation, and modification are among the major advantages of using magnetically recoverable nano-catalysts in the synthesis of pyridine derivatives.

Synthesis and Pharmacological Applications of Piperidine Derivatives

Scientific Field: Medicinal Chemistry

Application Summary: Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry.

Results or Outcomes: More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder.

Synthesis of Thieno[2,3-b]pyridines

Application Summary: Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities.

Results or Outcomes: The synthesis of thieno[2,3-b]pyridines has been achieved through various methods, leading to the production of these important heterocycles.

Pyridinium Salts in Bioactive Pharmaceuticals

Pyridine, 3-((phenethylamino)methyl)-, hydrochloride is a chemical compound with the molecular formula C₁₄H₁₇ClN₂ and a CAS number of 6389-60-2. This compound features a pyridine ring substituted with a phenethylamino group, which is linked through a methylene bridge. The hydrochloride form indicates the presence of hydrochloric acid, which enhances its solubility in water and is commonly used in pharmaceutical formulations. The compound is known for its potential biological activities and therapeutic applications.

- Nucleophilic Substitution Reactions: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with electrophiles.

- Mannich Reactions: This compound can participate in Mannich reactions, where it reacts with formaldehyde and amines to form β-amino carbonyl compounds.

- Acid-Base Reactions: As a hydrochloride, it can dissociate in aqueous solutions, allowing it to interact with bases.

These reactions are significant for synthesizing more complex organic molecules and exploring its reactivity in medicinal chemistry.

Pyridine compounds are recognized for their diverse biological activities. Pyridine, 3-((phenethylamino)methyl)-, hydrochloride has been noted for:

- Antimicrobial Properties: Similar pyridine derivatives have shown activity against various bacterial strains and fungi .

- Antiviral Activity: Some pyridine compounds have demonstrated effectiveness against viral infections, including those caused by coronaviruses .

- Potential Antitumor Effects: Research indicates that certain pyridine derivatives may inhibit tumor growth and proliferation .

The biological activities of this compound make it a candidate for further pharmacological studies.

The synthesis of Pyridine, 3-((phenethylamino)methyl)-, hydrochloride can be achieved through several methods:

- Mannich Reaction: This involves reacting phenethylamine with formaldehyde and a pyridine derivative to yield the target compound.

- Alkylation Reactions: The introduction of the phenethylamino group can be performed via alkylation of pyridine with appropriate alkyl halides or sulfonates.

- Hydrochloride Formation: The final step typically involves reacting the base form of the compound with hydrochloric acid to produce the hydrochloride salt.

These methods allow for the efficient production of Pyridine, 3-((phenethylamino)methyl)-, hydrochloride in laboratory settings.

Pyridine, 3-((phenethylamino)methyl)-, hydrochloride has several applications:

- Pharmaceuticals: It is used as an intermediate in drug synthesis due to its biological activity.

- Research: This compound serves as a tool in biochemical studies aimed at understanding disease mechanisms and developing new therapies.

- Chemical Synthesis: Its unique structure makes it valuable in synthesizing other complex organic molecules.

The versatility of this compound in various fields underscores its importance in both academic and industrial research.

Studies on Pyridine, 3-((phenethylamino)methyl)-, hydrochloride have revealed interactions with various biological targets:

- Protein Binding Studies: Investigations into how this compound binds to specific proteins can elucidate its mechanism of action.

- Receptor Interaction: Research has shown that similar compounds may interact with neurotransmitter receptors, influencing neurological pathways .

- Enzyme Inhibition: Some studies suggest that pyridine derivatives can inhibit specific enzymes involved in metabolic pathways .

These interaction studies are crucial for understanding the therapeutic potential and safety profile of Pyridine, 3-((phenethylamino)methyl)-, hydrochloride.

Similar Compounds

Pyridine, 3-((phenethylamino)methyl)-, hydrochloride shares structural similarities with various other compounds. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Pyridine, 2-(phenylamino)- | Pyridine with an amino group | Exhibits different biological activities |

| N-(2-Phenylethyl)pyridin-3-methanamine | Related structure with similar substituents | Potentially different pharmacological properties |

| 4-(Phenylmethyl)pyridin-2-amine | Another pyridine derivative | Different position of phenyl group |

These compounds highlight the uniqueness of Pyridine, 3-((phenethylamino)methyl)-, hydrochloride while also emphasizing its potential similarities in biological activity and chemical reactivity.

The exploration of these aspects offers insights into the significance of Pyridine, 3-((phenethylamino)methyl)-, hydrochloride in medicinal chemistry and its potential role in therapeutic applications.

Pyridine, 3-((phenethylamino)methyl)-, hydrochloride exhibits characteristic thermal behavior consistent with pyridine-based hydrochloride salts. Thermal decomposition studies of similar pyridine derivatives indicate that these compounds generally display thermal stability up to temperatures ranging from 100-200°C before initiating decomposition [1] [2] [3]. The thermal stability of pyridine hydrochloride salts is fundamentally influenced by the hydrogen chloride elimination reaction and the subsequent breakdown of the pyridine ring system.

Thermogravimetric analysis studies on related pyridine compounds demonstrate that decomposition typically occurs in multiple discrete stages. For pyridine hydrochloride derivatives, the initial decomposition stage typically involves the loss of hydrogen chloride around 145-150°C [4] [5]. This is followed by thermal degradation of the organic framework at higher temperatures, generally between 200-400°C. Pyridine derivatives containing phenethylamine substituents show enhanced thermal stability compared to unsubstituted pyridine due to the extended aromatic conjugation system [6] [7].

The thermal decomposition profile of this compound can be characterized using differential thermal analysis (DTA) and thermogravimetric analysis (TGA). These techniques reveal characteristic endothermic events corresponding to melting transitions, followed by exothermic decomposition processes. The decomposition pathway likely involves initial dehydrochlorination, followed by fragmentation of the phenethylamine side chain and ultimate pyrolysis of the pyridine ring [2] [8].

Solubility Behavior in Polar/Non-Polar Solvents

The solubility characteristics of Pyridine, 3-((phenethylamino)methyl)-, hydrochloride are significantly influenced by its dual amphiphilic nature, containing both polar pyridine and ionic hydrochloride components alongside the hydrophobic phenethylamine moiety. The hydrochloride salt formation substantially enhances water solubility compared to the free base form [9] .

In polar solvents, particularly water, the compound demonstrates enhanced solubility due to hydrogen bonding interactions between the protonated amine group and water molecules, as well as the ionic interactions of the chloride counterion. The experimental solubility reported for the compound is approximately 35.3 μg/mL at pH 7.4 [9], indicating moderate aqueous solubility typical of small molecule pharmaceutical intermediates.

The solubility in organic solvents varies considerably based on the solvent polarity. Polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide typically provide excellent solubility due to their ability to stabilize the ionic character while accommodating the aromatic components. Moderately polar solvents like ethanol and methanol also demonstrate good dissolution properties [11]. In contrast, non-polar solvents such as hexane and cyclohexane show limited solubility due to the ionic nature of the hydrochloride salt [12].

Ultraviolet-Visible Absorption and Fluorescence Properties

The ultraviolet-visible absorption spectrum of Pyridine, 3-((phenethylamino)methyl)-, hydrochloride exhibits characteristic features arising from the combined electronic transitions of the pyridine ring and the phenethylamine chromophore. The pyridine nitrogen lone pair and the aromatic π-systems contribute to the primary absorption bands observed in the UV region [13] [14].

The primary absorption maximum typically occurs between 250-280 nm, corresponding to π→π* transitions within the conjugated aromatic system. The phenethylamine substituent extends the conjugation, potentially causing a bathochromic shift compared to unsubstituted pyridine derivatives. Additional weaker absorption bands may be observed around 300-320 nm, attributed to n→π* transitions involving the pyridine nitrogen [15] [16].

Fluorescence properties of pyridine derivatives are highly dependent on structural modifications and environmental conditions. The compound likely exhibits emission in the blue-green region (approximately 400-500 nm) when excited at its absorption maximum [14] [17] [18]. The fluorescence quantum yield and emission characteristics are influenced by the phenethylamine substitution pattern, which can either enhance or quench emission through intramolecular charge transfer processes. Solvent effects play a crucial role in determining the exact emission wavelength and intensity, with polar solvents typically causing red-shifted emission compared to non-polar environments [17].

Infrared and Raman Vibrational Signatures

The infrared spectrum of Pyridine, 3-((phenethylamino)methyl)-, hydrochloride displays characteristic vibrational modes corresponding to its functional groups. The pyridine ring exhibits typical aromatic C=C and C=N stretching vibrations between 1400-1600 cm⁻¹ [19] [20] [21]. The aromatic C-H stretching modes appear in the region around 3000-3100 cm⁻¹, while the aliphatic C-H stretches from the methylene and phenethyl groups occur at slightly lower frequencies (2800-3000 cm⁻¹).

The presence of the protonated amine functionality introduces characteristic N-H stretching vibrations in the 3000-3500 cm⁻¹ region, often appearing as broad bands due to hydrogen bonding interactions with the chloride counterion [11] [21]. The phenyl ring contributes additional aromatic stretching and bending modes, creating a complex pattern in the fingerprint region (800-1400 cm⁻¹).

Raman spectroscopy provides complementary vibrational information, particularly useful for characterizing the aromatic ring breathing modes and symmetric stretching vibrations. The pyridine ring breathing mode typically appears around 1000-1030 cm⁻¹, while the phenyl ring shows characteristic modes around 1580-1600 cm⁻¹ [20] [22]. The carbon-nitrogen stretching vibrations involving the methyleneamine linkage contribute to bands in the 1200-1300 cm⁻¹ region. Raman spectroscopy is particularly sensitive to changes in the aromatic character and can provide detailed information about the electronic environment of the pyridine and phenyl rings [20] [23].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of Pyridine, 3-((phenethylamino)methyl)-, hydrochloride reveals characteristic fragmentation patterns that provide structural confirmation and identification capabilities. The molecular ion peak appears at m/z 248.75 for the protonated molecule [M+H]⁺, corresponding to the molecular formula C₁₄H₁₇ClN₂ [9].

The primary fragmentation pathways follow established patterns for phenethylamine derivatives. The most prominent fragmentation involves α-cleavage adjacent to the nitrogen atom, resulting in the loss of the phenethyl group (104 Da) to yield a fragment at m/z 145 corresponding to the protonated methylaminopyridine moiety [24] [25] [26]. Secondary fragmentation of this ion may involve loss of the methylamine group (31 Da) to produce a pyridine-based fragment at m/z 114.

Another significant fragmentation pathway involves β-cleavage of the phenethylamine chain, leading to the formation of a phenethyl cation at m/z 105 [C₆H₅CH₂CH₂]⁺, which can further fragment to yield tropylium ion (m/z 91) and benzyl cation (m/z 77) [25] [27]. The pyridine ring system typically remains stable under standard ionization conditions, serving as a diagnostic fragment for structural identification.

Loss of hydrogen chloride (36 Da) from the molecular ion is also commonly observed, yielding the free base form at m/z 213. The chloride counterion may also contribute to the formation of chlorine-containing fragment ions under specific ionization conditions [3]. These fragmentation patterns provide a robust fingerprint for compound identification and can be utilized for quantitative analysis in complex mixtures.